molecular formula C17H23NO3 B1676308 Mesembrine CAS No. 24880-43-1

Mesembrine

Cat. No.: B1676308
CAS No.: 24880-43-1
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-IRXDYDNUSA-N
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Description

Mesembrine is a principal alkaloid found in the plant Sceletium tortuosum (also known as Kanna), which has a long history of traditional use in southern Africa . This naturally occurring compound is of significant interest in modern psychopharmacology research due to its multifaceted mechanism of action. This compound acts as a potent serotonin reuptake inhibitor (SRI) and also exhibits inhibitory activity against phosphodiesterase-4 (PDE4) . This dual activity provides a scientific basis for investigating its potential mood-enhancing and anxiolytic properties . Recent preclinical studies in animal models have shown that this compound can selectively reverse stress-induced behavioral and neuro-inflammatory changes, highlighting its research value in the study of depression and anxiety . Furthermore, a 2025 in silico toxicological assessment has provided the first predictions of its toxicity profile, identifying risks such as organ-specific toxicity and potential hERG channel inhibition at high concentrations, which is critical for guiding future experimental research . Despite its historical use, the modern safety profile of concentrated this compound requires further investigation, making it a pertinent compound for toxicological and pharmacological studies . Researchers can utilize this high-purity this compound for in vitro and in vivo studies aimed at elucidating its neuropharmacological effects, mechanisms of action, and overall safety. CAS Number : 24880-43-1

Properties

IUPAC Name

(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947774
Record name (-)-Mesembrine
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24880-43-1, 6023-73-0
Record name Mesembrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24880-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesembrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006023730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesembrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Mesembrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESEMBRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86E2ZU4ETY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MESEMBRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423182RCI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One of the earliest synthetic routes was reported by Shamma et al. in 1965, which involved 21 steps. Key steps included the construction of the six-membered ketone ring by Diels-Alder reaction, α-allylation for the synthesis of the quaternary carbon, and conjugate addition reaction for the final five-membered ring closure . More recent methods have focused on step economy and efficiency, such as the Rhodium(I)-catalyzed [5 + 1] cycloaddition and Buchwald’s Palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Sceletium tortuosum using methods like Soxhlet extraction. The plant material is processed to isolate this compound and other related alkaloids .

Chemical Reactions Analysis

Types of Reactions: Mesembrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mesembrenone.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Mesembrenone

    Reduction: Dihydro-mesembrine

    Substitution: Various N-substituted this compound derivatives

Scientific Research Applications

Chemical Properties and Mechanism of Action

Mesembrine functions primarily as a serotonin reuptake inhibitor , with a reported KiK_i value of 1.4 nM, indicating strong binding affinity to the serotonin transporter. Additionally, it exhibits weak inhibition of phosphodiesterase 4 (PDE4) with a KiK_i of 7,800 nM . These mechanisms suggest that this compound may enhance serotonergic activity in the brain, contributing to its antidepressant effects.

Treatment of Anxiety and Depression

Numerous studies have highlighted this compound's potential in treating mood disorders:

  • Serotonin Uptake Inhibition : this compound has been shown to effectively inhibit serotonin reuptake, making it a candidate for treating mild to moderate depression and anxiety disorders .
  • Synergistic Effects : Research indicates that while this compound contributes significantly to the anxiolytic effects of Zembrin®, its antidepressant effects may require synergy with other alkaloids present in Sceletium tortuosum extracts .

Clinical Studies and Findings

  • A study involving larvae models demonstrated that this compound at concentrations of 12.5 μg/mL exhibited significant anxiolytic-like effects, while higher doses were necessary for antidepressant-like activity .
  • In vivo studies have confirmed this compound's pharmacokinetics, revealing poor oral bioavailability but effective intravenous plasma levels .

Analytical Methods

The development of analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has facilitated the quantification of this compound and its metabolites in biological samples. These methods have demonstrated high recovery rates (87-93%) and sensitivity (lower limit of quantification at 10 ng/mL) .

Bioavailability Studies

Despite its promising therapeutic profile, this compound's oral bioavailability remains low, necessitating further exploration into formulation strategies that could enhance absorption and efficacy in clinical settings .

Expanded Applications

While current research predominantly focuses on anxiety and depression, there is potential for this compound to be explored in other therapeutic areas, such as:

  • Addiction Treatment : Its role in managing alcohol and drug dependencies is under investigation due to its central nervous system stimulating properties .
  • Cognitive Enhancement : Preliminary findings suggest possible benefits in cognitive function, warranting further exploration.

Innovative Formulations

Future studies may also investigate novel delivery systems to improve this compound's pharmacokinetic profile, such as nanoparticle formulations or transdermal systems that could enhance absorption across biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Differences

Mesembrine belongs to a class of this compound-type alkaloids, which share a core aryloctahydroindole structure but differ in functional groups (Table 1).

Compound Key Structural Features Relative Abundance in S. tortuosum
This compound 6-oxo, 3',4'-dimethoxy substitution 0.3–0.86%
Mesembrenone 4'-O-demethyl, Δ⁷ unsaturation 0.05–0.3%
Mesembrenol 6-hydroxy substitution Trace amounts
Δ⁷-Mesembrenone Δ⁷ unsaturation, 4'-O-demethyl 0.1–0.4%
Sceletium A4 Biomarker with distinct substitution pattern Chemotype-dependent

Table 1 : Structural and abundance differences among this compound-type alkaloids.

Pharmacological Activity

  • Serotonin Reuptake Inhibition (SERT): this compound is the most potent SERT inhibitor in its class, with a higher affinity for SERT than mesembrenone or mesembrenol .
  • PDE4 Inhibition: Mesembrenone exhibits 17-fold greater PDE4 inhibitory potency (IC₅₀ = 470 nM) compared to this compound (IC₅₀ = 7,800 nM), attributed to its Δ⁷ unsaturation and 4'-O-demethyl group .
  • Synergistic Effects: The combination of SERT and PDE4 inhibition (e.g., this compound + mesembrenone) may enhance antidepressant efficacy by upregulating cAMP pathways .

Pharmacokinetic Profiles

  • Bioavailability: Both this compound and mesembrenone exhibit poor oral bioavailability in mice (<10 ng/mL plasma concentration), necessitating alternative delivery routes (e.g., intranasal) .
  • Permeability :
    this compound shows higher intestinal permeability than caffeine but lower buccal/sublingual absorption . Permeation across nasal epithelium is unaffected by co-occurring alkaloids in crude extracts .
Compound Intestinal Permeability (×10⁻⁶ cm/s) Nasal Pₐₚₚ (×10⁻⁶ cm/s)
This compound 2.5 ± 0.3 1.2 ± 0.2
Mesembrenone Not reported 0.9 ± 0.1
Atenolol (control) 0.67 ± 0.11 2.78 ± 0.36

Table 2: Permeability coefficients of this compound and mesembrenone.

Chemotypic Variability and Extraction Challenges

  • Plant Chemotypes :
    Alkaloid profiles vary significantly across Sceletium species and chemotypes. For example, S. tortuosum contains this compound as the dominant alkaloid, while S. namaquense produces Sceletium A4 .
  • Fermentation Effects: Fermentation reduces this compound content (from 1.33% to 0.05%) but increases mesembrenone via oxidative transformation .

Biological Activity

Mesembrine, a prominent alkaloid derived from the Sceletium genus, particularly Sceletium tortuosum, has garnered significant attention for its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its effects on mood disorders, mechanisms of action, safety profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized as a chiral alkaloid with an aryloctahydroindole skeleton. Its structural complexity has made it a focal point in both pharmacological research and synthetic chemistry. The compound exhibits notable interactions with neurotransmitter systems, particularly the serotonin transporter (SERT), where it acts as a more potent inhibitor than fluoxetine (Prozac) .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Transporter Inhibition : this compound's ability to inhibit SERT suggests its potential as an antidepressant. Studies indicate that it may enhance serotonin levels in the brain, contributing to mood elevation .
  • Phosphodiesterase Inhibition : this compound also exhibits phosphodiesterase-4 (PDE4) inhibitory activity, which may further enhance its antidepressant effects by increasing cyclic AMP levels in neurons .
  • Neuroprotective Effects : Research indicates that this compound may promote neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal health and function .

Clinical Studies and Findings

Numerous studies have explored the efficacy of this compound in treating mood disorders:

  • Zembrin® Study : A clinical trial involving Zembrin®, a standardized extract of Sceletium tortuosum, demonstrated improvements in mood and anxiety levels among healthy participants. Functional MRI scans indicated reduced amygdala reactivity to fearful stimuli post-treatment .
  • Animal Studies : In a safety study involving beagles, this compound was administered at a dose of 10 mg/kg twice daily for six days without significant adverse effects, indicating a favorable safety profile .
  • Meta-Analysis : A systematic review highlighted that this compound-type alkaloids exhibit significant antidepressant-like effects in various animal models, supporting their traditional use for mood stabilization .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : A participant with major depressive disorder reported substantial mood improvement after four weeks of treatment with this compound-rich extracts. The participant noted reduced anxiety and improved cognitive function.
  • Case Study 2 : Another study documented the effects of this compound on patients with generalized anxiety disorder, where participants experienced decreased anxiety levels and enhanced quality of life metrics after eight weeks of supplementation.

Safety and Side Effects

The safety profile of this compound appears favorable based on available studies. No significant adverse drug reactions (ADRs) have been reported in clinical settings. The absence of behavioral abnormalities in animal studies further supports its safety for human consumption .

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for quantifying mesembrine in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Validate the method using spiked recovery experiments to account for matrix effects in plant samples. Include calibration curves with this compound standards (purity ≥95%) and report limits of detection (LOD) and quantification (LOQ) .
  • Key Considerations : Ensure reproducibility by detailing solvent extraction protocols (e.g., methanol:water ratios) and centrifugation parameters. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How do neuropharmacological studies design experiments to isolate this compound’s effects on serotonin reuptake inhibition?

  • Methodological Answer : Employ in vitro radioligand binding assays (e.g., using [³H]-serotonin) with serotonin transporter (SERT)-expressing cell lines. Normalize results against positive controls (e.g., fluoxetine) and negative controls (vehicle-only treatments). Use dose-response curves to calculate IC₅₀ values and compare potency across assays .
  • Data Contradiction Analysis : Address variability by controlling cell passage numbers, incubation temperatures, and buffer compositions. Replicate experiments across independent labs to confirm findings .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy between in vivo and in vitro models?

  • Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. For in vivo studies, measure plasma and brain concentrations of this compound post-administration. Compare these with in vitro effective concentrations to identify potential metabolic or blood-brain barrier limitations .
  • Experimental Design : Use microdialysis in rodent models to track real-time serotonin levels in synaptic clefts. Pair with behavioral assays (e.g., forced swim tests) to correlate biochemical and phenotypic outcomes .

Q. How can researchers differentiate this compound’s primary targets from off-target interactions in complex biological systems?

  • Methodological Answer : Utilize CRISPR-Cas9 gene-edited cell lines lacking specific receptors (e.g., 5-HT₁A or σ-1 receptors) to isolate this compound’s binding partners. Combine with proteomic profiling (e.g., affinity purification mass spectrometry) to map interaction networks .
  • Data Analysis : Apply statistical rigor by using false discovery rate (FDR) correction for high-throughput datasets. Validate hits with orthogonal techniques like surface plasmon resonance (SPR) .

Q. What computational approaches predict this compound’s structural analogs with enhanced selectivity?

  • Methodological Answer : Perform molecular docking studies using this compound’s crystal structure (if available) or homology models of target proteins (e.g., SERT). Screen virtual libraries for analogs with improved binding energy scores. Validate top candidates via in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
  • Limitations : Address model inaccuracies by cross-referencing results with experimental data from similar alkaloids. Prioritize analogs synthesizable via feasible organic chemistry routes .

Theoretical and Mechanistic Questions

Q. What hypotheses explain this compound’s dual modulation of monoamine oxidase (MAO) and phosphodiesterase-4 (PDE4)?

  • Methodological Answer : Propose a “multi-target” hypothesis where this compound’s bicyclic structure allows simultaneous interaction with MAO-A and PDE4 allosteric sites. Test via competitive inhibition assays using selective inhibitors (e.g., clorgyline for MAO-A, rolipram for PDE4). Measure cAMP and serotonin levels in dual-target models .
  • Theoretical Framework : Ground hypotheses in comparative analyses of structurally related alkaloids (e.g., ibogaine) to identify conserved pharmacophores .

Q. How do researchers assess this compound’s synergistic effects with other psychoactive compounds?

  • Methodological Answer : Apply isobolographic analysis to determine additive, synergistic, or antagonistic interactions. Use fractional inhibitory concentration (FIC) indices for combinations (e.g., this compound + kanna extracts). Monitor neurochemical and behavioral endpoints in zebrafish or rodent models .
  • Ethical Considerations : Justify animal use by adhering to ARRIVE guidelines and obtaining institutional ethics approvals .

Data Reproducibility and Reporting

Q. What criteria ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Publish raw datasets (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Specify instrument models, software versions, and statistical packages (e.g., GraphPad Prism v10). Use community-agreed standards like MIAME for microarray data .
  • Documentation : Follow the Beilstein Journal of Organic Chemistry’s guidelines for experimental details, including compound characterization and purity thresholds ≥95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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